Z-GGF-CMK

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

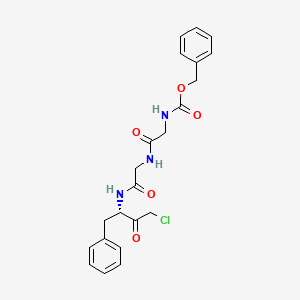

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPOZEGMCMVPAF-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439127 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35172-59-9 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-GGF-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-GGF-CMK (Z-Gly-Gly-Phe-chloromethylketone) is a peptide-based irreversible inhibitor that demonstrates a dual mechanism of action by targeting key proteolytic machinery in mycobacteria. This document provides a comprehensive overview of its molecular targets, inhibitory activity, and the experimental basis for these findings. This compound selectively inhibits the mycobacterial caseinolytic protease (ClpP1P2) and the mycobacterial proteasome, while exhibiting negligible activity against the human proteasome. This selectivity profile, coupled with its cytotoxic effects on hepatocellular carcinoma cells, underscores its potential as a lead compound for further investigation in antimicrobial and oncological research.

Core Mechanism of Action: Dual Inhibition of Mycobacterial Proteases

This compound functions as an irreversible inhibitor of two essential protease complexes in mycobacteria: the ClpP1P2 protease and the 20S proteasome. The inhibitory activity is conferred by the chloromethylketone (CMK) warhead, which covalently modifies the active site serine or threonine residues of these proteases.

Inhibition of the Mycobacterial ClpP1P2 Protease

The caseinolytic protease (ClpP) is a highly conserved serine protease crucial for protein homeostasis in bacteria. In Mycobacterium tuberculosis, the functional protease is a heterocomplex of two distinct subunits, ClpP1 and ClpP2. This compound targets the catalytic serine residue within the active sites of the ClpP1P2 complex, leading to its inactivation. This inhibition disrupts the degradation of misfolded or damaged proteins, as well as regulatory proteins, ultimately leading to bacterial cell death.

Inhibition of the Mycobacterial 20S Proteasome

Similar to eukaryotes, mycobacteria possess a proteasome system for regulated protein degradation. This compound also inhibits the chymotrypsin-like activity of the mycobacterial 20S proteasome. The CMK moiety forms a covalent bond with the active site threonine residue of the β-subunits of the proteasome, thereby blocking its proteolytic function. This dual targeting of both major proteolytic systems in mycobacteria is a key feature of this compound's antimycobacterial activity.

Quantitative Inhibitory and Cytotoxic Activity

The inhibitory potency and cytotoxic effects of this compound have been quantified in various assays. The following table summarizes the available data.

| Target/Cell Line | Parameter | Value | Reference |

| Mycobacterium smegmatis | MIC50 | 125 µM | [1] |

| Mycobacterial ClpP1P2 | IC50 | 125 µM | [1] |

| Human Proteasome | IC50 | >500 µM | [1] |

| HepG2 (Human Hepatocellular Carcinoma) | CC50 | 125 µM | [2] |

Signaling Pathways and Experimental Workflows

Mycobacterial Protein Degradation Pathways

This compound directly inhibits the enzymatic activity of ClpP1P2 and the proteasome, rather than modulating a signaling cascade. The diagrams below illustrate the general mechanism of these proteases and the point of inhibition by this compound.

Caption: Inhibition of the Mycobacterial ClpP1P2 Protease by this compound.

Caption: Inhibition of the Mycobacterial 20S Proteasome by this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory potency and selectivity.

Caption: Workflow for the Characterization of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of protease inhibitors like this compound.

Mycobacterial ClpP1P2 Inhibition Assay (Cell-based)

This assay measures the intracellular accumulation of a fluorescent reporter protein (RFP) tagged with a degradation signal (SsrA) in Mycobacterium smegmatis. Inhibition of ClpP1P2 prevents the degradation of RFP-SsrA, leading to an increase in fluorescence.

-

Cell Line: Mycobacterium smegmatis expressing an RFP-SsrA reporter construct.

-

Reagents: Middlebrook 7H9 broth, appropriate antibiotics, this compound stock solution (in DMSO), DMSO (vehicle control).

-

Procedure:

-

Grow M. smegmatis reporter strain to mid-log phase.

-

Dilute the culture and dispense into a 96-well microplate.

-

Add serial dilutions of this compound to the wells. Include vehicle controls (DMSO).

-

Incubate the plate at 37°C for a defined period (e.g., 24 hours).

-

Measure the fluorescence (e.g., excitation at 555 nm, emission at 585 nm) and optical density at 600 nm (OD600) using a microplate reader.

-

Normalize the fluorescence signal to cell density (OD600).

-

Plot the normalized fluorescence against the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Human Proteasome Inhibition Assay (Cell-based)

This assay utilizes a cell line engineered to express a luciferase substrate containing a proteasome-specific cleavage site (e.g., Z-LLVY). Inhibition of the proteasome prevents the release of aminoluciferin, resulting in a decrease in luminescence.

-

Reagents: Cell culture medium, this compound stock solution (in DMSO), DMSO (vehicle control), luciferase assay reagent.

-

Procedure:

-

Seed a suitable human cell line in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with serial dilutions of this compound. Include vehicle controls.

-

Incubate for a specified duration.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.

-

Antimycobacterial Growth Inhibition Assay (MIC50)

This assay determines the minimum inhibitory concentration of this compound that inhibits 50% of the growth of Mycobacterium smegmatis.

-

Reagents: Middlebrook 7H9 broth, M. smegmatis culture, this compound stock solution (in DMSO), DMSO (vehicle control).

-

Procedure:

-

Prepare serial dilutions of this compound in a 96-well microplate.

-

Inoculate the wells with a standardized suspension of M. smegmatis.

-

Incubate the plate at 37°C for 24-48 hours.

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Determine the MIC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cytotoxicity Assay against HepG2 Cells (CC50)

This assay evaluates the cytotoxic effect of this compound on the human hepatocellular carcinoma cell line, HepG2.

-

Cell Line: HepG2.

-

Reagents: Cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution (in DMSO), DMSO (vehicle control), cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

-

Conclusion

This compound is a valuable research tool for studying the roles of the ClpP1P2 protease and the proteasome in mycobacteria. Its dual inhibitory mechanism and selectivity over the human proteasome highlight the potential for developing novel antimycobacterial agents based on this scaffold. Further investigation is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.

References

Z-GGF-CMK: A Technical Guide to Substrate Specificity and Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the substrate specificity and binding profile of Z-GGF-CMK, a peptide chloromethyl ketone (CMK) protease inhibitor. The information is compiled from publicly available research and is intended to provide a foundational understanding for researchers and professionals in drug development.

Introduction

This compound is a synthetic peptide derivative that functions as a protease inhibitor.[1][2] Its structure consists of a tripeptide sequence (Gly-Gly-Phe) with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal chloromethyl ketone (CMK) reactive group. This CMK "warhead" allows the molecule to act as an irreversible covalent inhibitor of specific proteases. The primary targets of this compound that have been identified are the caseinolytic protease (ClpP) complexes, particularly the heterodimeric ClpP1P2 found in mycobacteria, and the proteasome.[1][2]

Mechanism of Action and Substrate Specificity

The specificity of this compound is largely determined by its peptide sequence, which mimics the natural substrates of the target proteases. The Gly-Gly-Phe sequence is recognized by the active site of proteases with chymotrypsin-like activity, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine.

The inhibitory action of this compound is achieved through a covalent modification of the catalytic serine residue within the protease's active site. The chloromethyl ketone group is an electrophilic center that is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.

References

The Efficacy and Mechanism of Z-GGF-CMK in Proteasome Subunit Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of cellular processes including signal transduction, cell cycle progression, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), also referred to as peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. The targeted inhibition of these activities has emerged as a promising therapeutic strategy, particularly in oncology. Z-GGF-CMK is a peptide chloromethylketone that has been identified as a protease inhibitor targeting the proteasome. This technical guide provides an in-depth overview of the effects of this compound on proteasome subunit inhibition, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the potential downstream signaling consequences of its inhibitory action.

Quantitative Data on this compound Inhibition

This compound has been characterized as an inhibitor of the proteasome and the bacterial protease ClpP1P2.[1] Its biological activity has been assessed in cell-based assays, demonstrating cytotoxic effects. However, specific quantitative data on the inhibitory concentration (IC50) of this compound against individual proteasome subunits is not extensively available in the public domain. The available data on its overall cellular impact is summarized below.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (CC50) | HepG2 | 125 µM | [1] |

Note: The lack of specific IC50 values for the chymotrypsin-like, trypsin-like, and caspase-like/PGPH subunits highlights an area for further investigation to fully characterize the inhibitory profile of this compound.

Experimental Protocols for Assessing Proteasome Inhibition

To evaluate the inhibitory effect of this compound on the different catalytic activities of the proteasome, standardized in vitro assays utilizing fluorogenic peptide substrates are recommended. The following protocols are synthesized from established methodologies for measuring proteasome activity.

Preparation of Cell Lysates

This protocol outlines the preparation of whole-cell extracts containing active proteasomes.

Materials:

-

Cultured cells (e.g., HepG2, Jurkat)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 1 mM DTT (add fresh)

-

Protease inhibitor cocktail (optional, if non-proteasomal protease activity is a concern)

-

Dounce homogenizer or sonicator

-

Microcentrifuge

Procedure:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Lyse the cells by Dounce homogenization (20-30 strokes) or sonication on ice.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

The lysate can be used immediately or stored in aliquots at -80°C.

Proteasome Activity Assay

This protocol describes the measurement of the three distinct proteasomal activities using specific fluorogenic substrates in a 96-well plate format.

Materials:

-

Cell lysate (prepared as described above)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl2, 1 mM DTT (add fresh)

-

This compound (or other inhibitors) dissolved in DMSO

-

Fluorogenic Substrates (dissolved in DMSO):

-

Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)

-

Trypsin-like (T-L): Bz-VGR-AMC (Benzoyl-valine-glycine-arginine-7-amino-4-methylcoumarin)

-

Caspase-like/PGPH (C-L): Z-LLE-AMC (Z-leucine-leucine-glutamic acid-7-amino-4-methylcoumarin)

-

-

Black, flat-bottom 96-well microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Thaw all reagents and keep them on ice.

-

Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

-

In the 96-well plate, add 2-10 µg of cell lysate protein to each well.

-

Add the desired concentration of this compound or vehicle control to the wells.

-

Bring the total volume in each well to 90 µL with Assay Buffer.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

To initiate the reaction, add 10 µL of the specific fluorogenic substrate to each well to a final concentration of 20-100 µM.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the proteasome activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Generalized Downstream Signaling of Proteasome Inhibition

Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which in turn triggers a cascade of cellular stress responses. While the specific signaling pathways affected by this compound have not been fully elucidated, a generalized pathway illustrating the common downstream effects of proteasome inhibitors is presented below. This includes the activation of stress-activated protein kinases such as JNK, the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitor IκBα, and the subsequent induction of apoptosis.

References

An In-depth Technical Guide on the Discovery and Initial Characterization of Z-GGF-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of Z-GGF-CMK (Carboxybenzyl-glycine-glycine-phenylalanine-chloromethyl ketone), a novel protease inhibitor with significant potential in the development of new anti-tubercular agents. This compound was identified through the strategic modification of the Bortezomib scaffold, where the boronic acid warhead was replaced with a chloromethyl ketone (CMK) moiety. This substitution resulted in a compound with a unique dual-targeting mechanism against essential mycobacterial proteases—ClpP1P2 and the proteasome—while exhibiting marked selectivity over the human proteasome. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with new mechanisms of action. Proteostasis is a critical physiological process in Mtb, maintained by a network of proteases, including the caseinolytic protease (ClpP1P2) and the proteasome. Both of these enzymatic complexes are essential for Mtb's viability and virulence, making them attractive targets for drug development.

This guide focuses on this compound, a peptide chloromethyl ketone that emerged from a study aimed at improving the selectivity of proteasome inhibitors. The initial research demonstrated that this compound effectively inhibits both mycobacterial ClpP1P2 and the proteasome at similar concentrations, leading to whole-cell growth inhibition of mycobacteria.[1][2][3] Crucially, this compound shows negligible activity against the mammalian proteasome, a critical feature for minimizing off-target effects and potential toxicity in humans.[1][2][3]

Quantitative Data Summary

The initial characterization of this compound yielded quantitative data on its inhibitory activity against mycobacterial and human proteases, as well as its impact on mycobacterial growth and human cell viability. This data is summarized in the tables below for clear comparison with related compounds from the initial study.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Mycobacterial ClpP1P2 IC50 (µM) | Mycobacterial Proteasome IC50 (µM) | Human Proteasome IC50 (µM) |

| This compound | 50 | 50 | >500 |

| Z-GLF-CMK | 50 | 50 | >500 |

| Pyr-FL-CMK | 50 | 50 | >500 |

| Bortezomib | 0.8 | 0.8 | 0.005 |

Data sourced from Moreira et al., 2017.[1][2][3]

Table 2: Whole-Cell Activity and Cytotoxicity of this compound and Related Compounds

| Compound | M. tuberculosis MIC50 (µM) | HepG2 CC50 (µM) |

| This compound | 50 | 125 |

| Z-GLF-CMK | 50 | 60 |

| Pyr-FL-CMK | 25 | >500 |

| Bortezomib | 25 | 0.06 |

Data sourced from Moreira et al., 2017 and other supporting sources.[1][3][4][5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the initial characterization of this compound. These protocols are based on the procedures described in the primary literature and other established methods.

Synthesis of this compound

This compound, a peptide chloromethyl ketone, can be synthesized using solid-phase peptide synthesis (SPPS) followed by the introduction of the chloromethyl ketone warhead.

Protocol:

-

Resin Preparation: Start with a rink amide resin.

-

Fmoc-Phe Attachment: Couple Fmoc-Phe-OH to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.

-

Peptide Elongation:

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Sequentially couple Fmoc-Gly-OH and then Z-Gly-OH (N-Cbz-glycine) using the same coupling and deprotection steps.

-

-

Cleavage from Resin: Cleave the protected peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Diazomethane Formation: In a separate, well-ventilated fume hood and with appropriate safety precautions, generate diazomethane from a precursor such as Diazald® using potassium hydroxide.

-

Chloromethyl Ketone Formation:

-

Dissolve the protected peptide acid in anhydrous THF.

-

Activate the C-terminus, for example, by forming a mixed anhydride with isobutyl chloroformate and N-methylmorpholine at -20°C.

-

Slowly add the ethereal solution of diazomethane to the activated peptide solution and stir at low temperature.

-

After the reaction is complete (monitored by TLC), carefully bubble HCl gas through the solution to convert the diazoketone intermediate to the chloromethyl ketone.

-

-

Purification: Purify the final product, this compound, by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the compound using mass spectrometry and NMR.

Mycobacterial ClpP1P2 Inhibition Assay

This whole-cell assay utilizes a reporter strain of M. bovis BCG expressing a red fluorescent protein (RFP) tagged with an SsrA degradation signal, which is specifically recognized and degraded by the ClpP1P2 protease. Inhibition of ClpP1P2 leads to the accumulation of RFP, resulting in a quantifiable increase in fluorescence.

Protocol:

-

Bacterial Culture: Grow the M. bovis BCG-mRFP-SsrA reporter strain in 7H9 broth supplemented with ADC, Tween 80, and appropriate antibiotics to mid-log phase.

-

Assay Plate Preparation:

-

Serially dilute this compound and control compounds in DMSO.

-

Dispense the compounds into a 96-well black, clear-bottom plate.

-

-

Inoculation: Dilute the mid-log phase culture to an OD₆₀₀ of 0.1 and add it to the wells containing the compounds.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~555 nm and an emission wavelength of ~585 nm.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing bacteria without the reporter plasmid.

-

Normalize the data to positive (no inhibitor) and negative (a known ClpP1P2 inhibitor) controls.

-

Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

-

Mycobacterial Proteasome Inhibition Assay

This assay measures the activity of the mycobacterial proteasome using a luminogenic substrate. Inhibition of the proteasome results in a decrease in the luminescent signal.

Protocol:

-

Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Proteasome Source: Use purified mycobacterial 20S proteasome.

-

Assay Plate Preparation:

-

Serially dilute this compound and control compounds in an appropriate assay buffer.

-

Add the diluted compounds to a white, opaque 96-well plate.

-

-

Enzyme Addition: Add the purified mycobacterial proteasome to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Substrate Addition: Add the Proteasome-Glo™ reagent to each well to initiate the luminescent reaction.

-

Luminescence Measurement: After a short incubation (e.g., 10-15 minutes) at room temperature to stabilize the signal, measure the luminescence using a plate luminometer.

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (a known proteasome inhibitor) controls.

-

Calculate the IC₅₀ value from the dose-response curve.

-

M. tuberculosis Growth Inhibition Assay (MIC₅₀ Determination)

This turbidity-based assay determines the minimum inhibitory concentration of a compound that inhibits 50% of the growth of M. tuberculosis.

Protocol:

-

Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC, Tween 80, and glycerol to mid-log phase.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute it to the final desired inoculum density.

-

Assay Plate Preparation:

-

Serially dilute this compound and control compounds in 7H9 broth in a 96-well clear plate.

-

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a drug-free control.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Turbidity Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Data Analysis:

-

Subtract the background OD₆₀₀ from a blank well.

-

Normalize the growth in the presence of the compound to the growth in the drug-free control well.

-

Determine the MIC₅₀ value, the concentration at which a 50% reduction in growth is observed, by plotting the percentage of growth inhibition against the compound concentration.

-

Cytotoxicity Assay (CC₅₀ Determination)

This assay assesses the cytotoxic effect of this compound on a human cell line, typically HepG2 (a human liver carcinoma cell line), to determine the concentration that causes a 50% reduction in cell viability.

Protocol:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the HepG2 cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Viability Measurement:

-

Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Add the reagent to each well according to the manufacturer's protocol.

-

After a brief incubation to stabilize the luminescent signal, measure the luminescence with a plate luminometer.

-

-

Data Analysis:

-

Normalize the data to wells with untreated cells (100% viability) and wells with a known cytotoxic agent or no cells (0% viability).

-

Calculate the CC₅₀ value by fitting the dose-response curve to a sigmoidal equation.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the characterization of this compound.

Caption: Dual-targeting mechanism of this compound in mycobacteria.

Caption: Workflow for the mycobacterial ClpP1P2 inhibition assay.

Caption: Workflow for determining the MIC₅₀ of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anti-tuberculosis drugs. Its innovative dual-targeting mechanism, coupled with a high degree of selectivity for mycobacterial proteases over their human counterparts, addresses a key challenge in the development of safe and effective protease inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for further research and development efforts aimed at optimizing the potency and pharmacokinetic properties of this and related compounds. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate the therapeutic potential of this compound.

References

- 1. reframeDB [reframedb.org]

- 2. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. 2.6. Cell Viability Assay [bio-protocol.org]

- 5. Structure and Functional Properties of the Active Form of the Proteolytic Complex, ClpP1P2, from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Z-GGF-CMK Target Validation in Specific Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-GGF-CMK is a synthetic peptide derivative that functions as a protease inhibitor. Its chloromethylketone (CMK) moiety forms a covalent bond with the active site of target proteases, leading to irreversible inhibition. This technical guide provides a comprehensive overview of the methodologies used to validate the cellular targets of this compound, with a focus on its effects on specific cell lines. The primary known targets of this compound are the 20S proteasome complex and the bacterial caseinolytic protease ClpP1P2. By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis. This guide will detail experimental protocols for assessing cytotoxicity, target engagement, and the downstream cellular consequences of this compound treatment.

Data Presentation

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal cytotoxic concentration (CC50) is a key metric for quantifying a compound's potency. The following table summarizes the available data on the cytotoxicity of this compound.

| Cell Line | Cancer Type | Assay | Endpoint | CC50/IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 48 hours | 125 |

| MCF-7 | Breast Adenocarcinoma | Not available | Not available | Not available |

| A549 | Lung Carcinoma | Not available | Not available | Not available |

| Jurkat | T-cell Leukemia | Not available | Not available | Not available |

Note: Publicly available quantitative data for this compound cytotoxicity in cell lines other than HepG2 is limited. The table is structured to accommodate future findings.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System and NF-κB Signaling

The 26S proteasome is a large multi-protein complex responsible for the degradation of most intracellular proteins, which are targeted for destruction by the attachment of a polyubiquitin chain. The 20S proteasome forms the catalytic core of the 26S proteasome. This compound's inhibition of the 20S proteasome disrupts this critical cellular process. One of the key signaling pathways affected by proteasome inhibition is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an appropriate stimulus, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation.

Induction of Apoptosis via Proteasome Inhibition

Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Prolonged ER stress is a potent inducer of apoptosis. Furthermore, proteasome inhibitors can stabilize pro-apoptotic proteins, such as p53, and prevent the degradation of cell cycle inhibitors, leading to cell cycle arrest and apoptosis. The apoptotic cascade involves a series of caspase enzymes. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave a variety of cellular substrates, ultimately leading to cell death.

Experimental Workflow for Target Validation

A typical workflow to validate the targets of this compound in a specific cell line involves a series of experiments to assess its biological activity and identify its molecular targets.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Selected cell line (e.g., HepG2, MCF-7, A549, Jurkat)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

In Vitro Proteasome Inhibition Assay

This assay measures the direct inhibitory effect of this compound on purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black plate, add the this compound dilutions.

-

Add purified 20S proteasome to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Add the fluorogenic proteasome substrate to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Determine the IC50 value of this compound for proteasome inhibition.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins in this compound-treated cells, such as the accumulation of ubiquitinated proteins or the cleavage of caspase-3.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-IκBα, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine changes in protein levels.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to identify the cellular targets of a small molecule inhibitor. In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with the inhibitor (this compound) before being treated with a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. The ABP is typically tagged with a reporter group (e.g., biotin or a fluorophore) for detection. If this compound binds to a specific protease, it will block the binding of the ABP, resulting in a decrease in the signal from that protein.

Materials:

-

Cell lysate or intact cells

-

This compound

-

A broad-spectrum chloromethylketone-based activity-based probe with a reporter tag (e.g., biotin or a fluorophore)

-

Streptavidin beads (for biotinylated probes)

-

SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

-

Pre-incubate cell lysate or intact cells with varying concentrations of this compound or a vehicle control for a specified time.

-

Add the activity-based probe and incubate to allow for labeling of active proteases.

-

For fluorescently tagged probes: Lyse the cells (if using intact cells), separate the proteins by SDS-PAGE, and visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity of a band in the this compound-treated samples compared to the control indicates a target.

-

For biotin-tagged probes: Lyse the cells, and enrich the probe-labeled proteins using streptavidin beads. Elute the enriched proteins and identify them by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased target identification.

Conclusion

The validation of this compound's targets in specific cell lines is a multi-faceted process that combines techniques to assess its biological activity, confirm target engagement, and elucidate its impact on cellular signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the mechanism of action of this compound and other similar protease inhibitors. A thorough understanding of how these compounds interact with their cellular targets is essential for their development as potential therapeutic agents. Further research is warranted to expand the quantitative dataset of this compound's effects across a broader range of cell lines and to further delineate the intricate signaling networks it modulates.

Z-GGF-CMK as a Tool for Studying the ClpP1P2 Protease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-GGF-CMK (Z-Gly-Gly-Phe-Chloromethylketone) as a chemical probe for studying the caseinolytic protease (Clp) complex, ClpP1P2, particularly in Mycobacterium tuberculosis (Mtb). This document details the mechanism of action of this compound, its application in various experimental settings, and provides detailed protocols for its use.

Introduction to ClpP1P2 and the Role of this compound

The ClpP1P2 protease is a crucial enzymatic complex in many bacteria, including the pathogen Mycobacterium tuberculosis. It is a hetero-tetradecameric serine protease composed of two distinct heptameric rings, ClpP1 and ClpP2. This protease plays a vital role in protein homeostasis by degrading misfolded or damaged proteins, making it essential for bacterial viability and virulence. The activity of ClpP1P2 is tightly regulated by associated AAA+ ATPases, such as ClpX and ClpC1, which recognize, unfold, and translocate substrate proteins into the proteolytic chamber of ClpP1P2.

This compound is a peptide-based irreversible inhibitor that acts as a valuable tool for elucidating the structure and function of ClpP1P2. As a chloromethyl ketone, it covalently modifies the active site of serine proteases, providing a stable interaction that facilitates structural and functional studies. While this compound also inhibits the proteasome, its utility in studying the bacterial ClpP1P2 protease is well-established, particularly in the context of structural biology and assay development.

Mechanism of Action and Specificity

This compound is an active site-directed inhibitor. Its peptidic backbone (Gly-Gly-Phe) guides the molecule to the substrate-binding pocket of the protease. The electrophilic chloromethyl ketone warhead then reacts with the nucleophilic catalytic serine residue in the active site, forming a stable covalent bond. This irreversible inhibition effectively inactivates the protease.

Studies using the analogous inhibitor Z-Gly-Leu-Phe-CMK (GLF-CMK) have provided detailed insights into the specificity of this class of inhibitors for the Mtb ClpP1P2 complex. Research has shown that GLF-CMK selectively modifies the ClpP1 ring of the hetero-tetradecamer, with no detectable reactivity towards the ClpP2 ring. This specific covalent attachment to the ClpP1 subunits has been instrumental in structural studies, demonstrating that inhibitor binding in the active site of ClpP1 induces a significant conformational change across the entire ClpP1P2 complex, shifting it from a compact, inactive state to an extended, active-like conformation[1][2][3]. This highlights an allosteric communication network within the protease complex.

The logical workflow for the mechanism of this compound inhibition is depicted below.

Caption: Workflow of this compound inhibition and its structural impact on ClpP1P2.

Quantitative Data

| Compound | Assay Type | Target/Cell Line | Value | Reference |

| This compound | Cytotoxicity | HepG2 cells | CC50: 125 µM | [4][5] |

| Bortezomib | Whole-cell reporter assay | M. smegmatis | IC50: 6 µM | [6] |

| Bortezomib Derivatives | Whole-cell reporter assay | M. smegmatis | IC50: 1 - 20 µM | [6] |

| Peptide Boronates | In vitro peptidase assay | M. tuberculosis ClpP1P2 | Ki in the submicromolar to low micromolar range | [1] |

Experimental Protocols

This compound is a versatile tool for several key experimental applications to study ClpP1P2.

In Vitro ClpP1P2 Peptidase Activity Inhibition Assay

This assay measures the ability of this compound to inhibit the cleavage of a small fluorogenic peptide substrate by purified ClpP1P2.

Materials:

-

Purified M. tuberculosis ClpP1 and ClpP2 proteins

-

This compound

-

Fluorogenic peptide substrate (e.g., Z-Gly-Gly-Leu-AMC or Ac-Pro-Lys-Met-AMC)

-

Activator peptide (e.g., Z-Leu-Leu or Benzoyl-Leu-Leu (Bz-LL))

-

Assay Buffer: 20 mM phosphate buffer, pH 7.6, 100 mM KCl, 5% glycerol

-

DMSO

-

384-well black plates

-

Plate reader capable of fluorescence detection (Ex/Em for AMC: ~380/460 nm)

Protocol:

-

Prepare ClpP1P2 Complex: Mix equimolar amounts of purified ClpP1 and ClpP2 in Assay Buffer.

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Dissolve the fluorogenic substrate in DMSO (e.g., 10 mM stock).

-

Dissolve the activator peptide (e.g., Z-Leu-Leu) in DMSO (e.g., 100 mM stock).

-

-

Assay Setup:

-

In a 384-well plate, add varying concentrations of this compound (serially diluted in Assay Buffer with a final DMSO concentration not exceeding 2%). Include a DMSO-only control.

-

Add the ClpP1P2 complex to each well to a final concentration of 20-50 nM.

-

Add the activator peptide to a final concentration of 2-5 mM.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic peptide substrate to each well to a final concentration of 10-100 µM.

-

-

Measure Fluorescence:

-

Immediately begin monitoring the increase in fluorescence at 37°C in a plate reader. Record readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric switch regulates Mycobacterium tuberculosis ClpP1P2 protease function as established by cryo-EM and methyl-TROSY NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxic Effects of Z-GGF-CMK on HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Z-GGF-CMK, a dual inhibitor of the proteasome and Caseinolytic protease (ClpP), on the human hepatoma cell line, HepG2. This document outlines the core principles of this compound's mechanism of action, presents available quantitative data, and provides detailed, illustrative experimental protocols for researchers investigating its potential as an anti-cancer agent. The signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific concepts.

Introduction to this compound

This compound (Z-Gly-Gly-Phe-chloromethylketone) is a synthetic peptide derivative that functions as a protease inhibitor. Its primary targets are the 20S proteasome and the bacterial ClpP1P2 protease complex. By inhibiting the proteasome, this compound disrupts cellular protein homeostasis, leading to an accumulation of misfolded and ubiquitinated proteins. This disruption triggers a state of cellular stress, ultimately culminating in apoptotic cell death in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.

Quantitative Data Summary

The cytotoxic activity of this compound against HepG2 cells has been quantified, providing a benchmark for its potency.

| Parameter | Value | Cell Line | Reference |

| CC50 | 125 µM | HepG2 | [1] |

Caption: Table 1. Cytotoxicity of this compound on HepG2 cells.

Proposed Signaling Pathway for this compound-Induced Apoptosis in HepG2 Cells

The following diagram illustrates the putative signaling cascade initiated by this compound in HepG2 cells, leading to apoptosis. This pathway is based on the known mechanisms of proteasome inhibitors.

Caption: this compound induces apoptosis via proteasome inhibition.

Experimental Protocols

The following are detailed, illustrative protocols for key experiments to characterize the cytotoxic effects of this compound on HepG2 cells. These are based on standard laboratory procedures for similar compounds.

Cell Culture and Maintenance

-

Cell Line: HepG2 (human hepatocellular carcinoma), obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a 0.25% trypsin-EDTA solution.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the CC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at concentrations around the CC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat HepG2 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Experimental Workflow

The following diagram outlines a typical workflow for investigating the cytotoxic effects of a compound like this compound on a cancer cell line.

Caption: A streamlined workflow for assessing compound cytotoxicity.

Disclaimer: The detailed experimental protocols and the proposed signaling pathway are illustrative and based on the known targets of this compound and standard methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and consult relevant literature for the most up-to-date techniques.

References

Z-GGF-CMK: A Technical Guide to its Role in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-GGF-CMK is a synthetic peptide derivative that functions as a protease inhibitor with established cytotoxic effects, including the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core mechanism of action, its role in programmed cell death, and the experimental methodologies used to characterize its effects. While specific research on this compound's apoptotic signaling is limited, this document extrapolates from its known targets—the proteasome and the caseinolytic protease (ClpP)—to delineate the putative pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound (Benzyloxycarbonyl-Gly-Gly-Phe-chloromethylketone) is a protease inhibitor known to target the 20S proteasome and the bacterial ClpP1P2 protease.[1] Its ability to induce cytotoxicity in cancer cell lines has positioned it as a molecule of interest in oncology research. A key mechanism underlying its cytotoxic effects is the induction of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a primary target for anti-cancer therapies. This document will delve into the molecular mechanisms and experimental considerations for studying this compound-induced apoptosis.

Mechanism of Action

This compound's primary mode of action is the inhibition of proteolytic enzymes. Its two main targets are:

-

The 26S Proteasome: This large protein complex is a central component of the ubiquitin-proteasome system (UPS), responsible for the degradation of the majority of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, disrupting cellular homeostasis and triggering apoptotic pathways.

-

Caseinolytic Protease (ClpP): this compound also inhibits the ClpP1P2 protease in bacteria.[1] While the direct implications of bacterial protease inhibition are more relevant to antibiotic development, understanding this interaction provides insight into the molecule's broader inhibitory profile.

This guide will focus on the consequences of proteasome inhibition in eukaryotic cells, as this is the primary driver of its apoptotic activity in cancer models.

Quantitative Data on this compound Efficacy

The available quantitative data on the cytotoxic and apoptotic effects of this compound is currently limited. The most cited value is its half-maximal cytotoxic concentration (CC50) in the human hepatocellular carcinoma cell line, HepG2.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (CC50) | HepG2 | 125 µM | [1] |

Further research is required to establish a more comprehensive quantitative profile of this compound, including IC50 values for proteasome inhibition, and dose-response curves for apoptosis induction in a wider range of cell lines.

Signaling Pathways in this compound-Induced Apoptosis

While specific studies delineating the complete signaling cascade triggered by this compound are not available, the pathway can be inferred from its known mechanism as a proteasome inhibitor. The inhibition of the proteasome leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic (Mitochondrial) Pathway

Proteasome inhibition is a potent inducer of the intrinsic apoptotic pathway through several mechanisms:

-

Accumulation of Pro-apoptotic Proteins: The proteasome is responsible for the degradation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. Inhibition of the proteasome leads to their accumulation, promoting mitochondrial outer membrane permeabilization (MOMP).

-

Stabilization of p53: The tumor suppressor protein p53 is a key regulator of apoptosis and is tightly controlled by proteasomal degradation. Proteasome inhibitors lead to the stabilization and activation of p53, which in turn can upregulate the expression of pro-apoptotic proteins like PUMA and Noxa.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR) in the ER. Prolonged ER stress activates pro-apoptotic signaling, including the cleavage of caspase-12 (in rodents) and the activation of the PERK-eIF2α-ATF4-CHOP pathway.

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic (Death Receptor) Pathway

Proteasome inhibitors can also sensitize cells to extrinsic apoptosis by:

-

Upregulation of Death Receptors: Inhibition of the proteasome can lead to increased cell surface expression of death receptors such as Fas (CD95) and TRAIL receptors (DR4/DR5).

-

Inhibition of NF-κB: The transcription factor NF-κB promotes the expression of anti-apoptotic genes, including c-FLIP, which inhibits caspase-8 activation. The proteasome is required for the activation of NF-κB. By inhibiting the proteasome, this compound can suppress NF-κB activity, thereby downregulating anti-apoptotic proteins and sensitizing cells to death receptor-mediated apoptosis.

Caption: Extrinsic apoptotic pathway sensitization by this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is a general guideline for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin, CellTiter-Glo®)

-

DMSO or appropriate solvent for formazan crystals

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

At the end of the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents by orbital shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Experimental workflow for characterizing this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a protease inhibitor with demonstrated cytotoxic activity mediated, at least in part, by the induction of apoptosis. Its primary cellular target, the proteasome, is a well-validated target in cancer therapy. While the precise signaling pathways activated by this compound have yet to be fully elucidated, it is highly probable that they involve the canonical intrinsic and extrinsic apoptotic cascades triggered by proteasome inhibition.

Future research should focus on:

-

Comprehensive Dose-Response Studies: Establishing detailed dose- and time-dependent effects of this compound on apoptosis in a broader panel of cancer cell lines.

-

Detailed Pathway Analysis: Utilizing techniques such as Western blotting, immunoprecipitation, and gene expression profiling to map the specific upstream and downstream effectors in the this compound-induced apoptotic pathway.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity and toxicity of this compound in preclinical animal models.

A more in-depth understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Z-IETD-FMK, a Caspase-8 Inhibitor, in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-FMK is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1][2] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, activated downstream of death receptors such as Fas and TNFR. By binding to the active site of caspase-8, Z-IETD-FMK effectively blocks the apoptotic signaling cascade.[3] This makes it an invaluable tool for studying the mechanisms of apoptosis and for investigating cellular pathways that are regulated by caspase-8.

Furthermore, the inhibition of caspase-8 by Z-IETD-FMK can divert the cellular response to certain stimuli, such as TNF-α, from apoptosis to necroptosis, a form of programmed necrosis.[4][5] This controlled switch between cell death pathways allows for detailed investigation into the mechanisms of both apoptosis and necroptosis.

Note on Z-GGF-CMK: Initial literature searches may reveal ambiguity between this compound and Z-IETD-FMK. It is important to note that these are distinct compounds. This compound is a protease inhibitor that targets ClpP1P2 and the proteasome.[6] This document focuses exclusively on the application of the caspase-8 inhibitor, Z-IETD-FMK.

Data Presentation

Table 1: General Properties of Z-IETD-FMK

| Property | Value | Reference |

| Full Name | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK | [7] |

| Molecular Weight | 654.68 g/mol | [5] |

| Appearance | Lyophilized solid | |

| Purity | ≥95% | [5] |

| Solubility | DMSO (up to 5 mM) | [5] |

| Storage | Store lyophilized at -20°C for up to 1 year. Reconstituted in DMSO, store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] |

Table 2: Recommended Working Concentrations of Z-IETD-FMK in Mammalian Cell Culture

| Cell Line | Application | Concentration | Incubation Time | Outcome | Reference |

| Jurkat | Apoptosis Inhibition | 20 µM | 30 min pre-incubation | Reduced camptothecin-induced apoptosis to control levels. | [2] |

| Jurkat | Apoptosis Inhibition | 40 µM | 5.5 hours | Reduced Fas-induced apoptosis from 94% to 19%. | |

| T-cells | Apoptosis Inhibition | IC50 of 0.46 µM | Not Specified | Full inhibition of TNFα-induced apoptosis. | [8] |

| HL-60 | Apoptosis Inhibition | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation. | [7] |

| MG63 | Cytotoxicity Reversal | 10 µM | Not Specified | Partially reversed MSP-4-induced cytotoxicity. | [7] |

| Rat Neonatal Cardiomyocytes | Apoptosis Inhibition | 50 µM | 24 hours | Reduced ceramide-induced cell death and inhibited caspase-3 activation. | [7] |

| Various | General Apoptosis Inhibition | 50 nM to 100 µM | Varies | Effective inhibition of apoptosis, dependent on cell type and stimulus. | [3] |

| Hoxb8-derived Macrophages | Necroptosis Induction (with TNF-α) | 20 µM | 30 min pre-incubation | Induced necroptosis in the presence of 100 ng/ml TNF-α. |

Experimental Protocols

Protocol 1: Inhibition of Extrinsic Apoptosis

This protocol describes the use of Z-IETD-FMK to inhibit apoptosis induced by a death receptor ligand (e.g., FasL or TRAIL).

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., FasL, TRAIL, or anti-Fas antibody)

-

Z-IETD-FMK (lyophilized)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)

-

96-well or other appropriate culture plates

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM or 20 mM stock solution of Z-IETD-FMK in anhydrous DMSO.[2] For example, to make a 20 mM stock, add 76.5 µL of DMSO to 1 mg of Z-IETD-FMK. Mix thoroughly until dissolved. Store aliquots at -20°C.

-

-

Cell Seeding:

-

Seed cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

Z-IETD-FMK Pre-treatment:

-

Allow cells to adhere and grow for 24 hours.

-

Dilute the Z-IETD-FMK stock solution in complete culture medium to the desired final concentration (typically 10-50 µM).

-

Remove the old medium from the cells and replace it with the medium containing Z-IETD-FMK.

-

Incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator to allow for cell permeability.

-

-

Induction of Apoptosis:

-

Add the apoptosis-inducing agent (e.g., FasL) to the wells containing Z-IETD-FMK.

-

Include appropriate controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptosis-inducer only (positive control)

-

Cells treated with Z-IETD-FMK only

-

Cells treated with a vehicle control (DMSO at a final concentration not exceeding 0.2-1.0%).[8]

-

-

-

Incubation:

-

Incubate the cells for a period appropriate for the inducing agent and cell type (typically 3-24 hours).

-

-

Assessment of Apoptosis:

-

Analyze the cells for markers of apoptosis using a method of choice, such as:

-

Annexin V/PI staining by flow cytometry: This method quantifies the percentage of apoptotic and necrotic cells.

-

Western blot for cleaved caspase-3 and PARP: Inhibition of caspase-8 will prevent the cleavage and activation of downstream executioner caspases and their substrates.

-

Cell viability assays (e.g., MTT, MTS): These assays measure the metabolic activity of viable cells.

-

-

Protocol 2: Induction of Necroptosis

This protocol outlines the use of Z-IETD-FMK in combination with a death receptor agonist to induce necroptosis.

Materials:

-

Mammalian cells capable of undergoing necroptosis

-

Complete cell culture medium

-

TNF-α or other necroptosis-inducing agent

-

Z-IETD-FMK

-

Anhydrous DMSO

-

Necroptosis inhibitor (e.g., Necrostatin-1, an inhibitor of RIPK1) for control experiments

-

Cell viability/cytotoxicity assay (e.g., LDH release assay, Sytox Green staining)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-IETD-FMK in DMSO as described in Protocol 1.

-

-

Cell Seeding:

-

Seed cells in a suitable culture plate.

-

-

Inhibitor Pre-treatment:

-

Pre-treat cells with Z-IETD-FMK (typically 20 µM) for 30 minutes.

-

For control wells, pre-treat with a necroptosis inhibitor like Necrostatin-1.

-

-

Induction of Necroptosis:

-

Add TNF-α (typically 10-100 ng/mL) to the wells.

-

Include the following controls:

-

Untreated cells

-

Cells treated with TNF-α only

-

Cells treated with Z-IETD-FMK only

-

Cells pre-treated with Necrostatin-1 followed by Z-IETD-FMK and TNF-α

-

-

-

Incubation:

-

Incubate for an appropriate time to observe necroptosis (typically 6-24 hours).

-

-

Assessment of Necroptosis:

-

Measure cell death using assays that detect plasma membrane rupture:

-

LDH release assay: Measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Sytox Green/PI staining: These dyes enter cells with compromised plasma membranes and can be quantified by microscopy or flow cytometry.

-

Western blot for phosphorylated MLKL (pMLKL): pMLKL is a key marker of necroptosis execution.

-

-

Mandatory Visualization

Caption: Extrinsic apoptosis pathway showing inhibition of active Caspase-8 by Z-IETD-FMK.

Caption: TNF-α signaling leading to apoptosis or necroptosis, with Z-IETD-FMK promoting necroptosis.

Caption: General experimental workflow for using Z-IETD-FMK in cell culture.

References

- 1. researchgate.net [researchgate.net]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

preparing Z-GGF-CMK stock solution and storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-GGF-CMK is a synthetic peptide derivative that functions as a potent, irreversible inhibitor of certain proteases. It is primarily recognized for its inhibitory activity against the caseinolytic protease (ClpP) of various organisms, including Mycobacterium tuberculosis, and the chymotrypsin-like activity of the eukaryotic proteasome.[1][2][3] This dual inhibitory profile makes this compound a valuable tool for studying the roles of these proteases in diverse biological processes, including protein homeostasis, bacterial pathogenesis, and cancer cell survival. Its utility extends to validating ClpP and the proteasome as potential drug targets.

Product Information

| Property | Value |

| Full Name | Z-Gly-Gly-Phe-chloromethylketone |

| CAS Number | Not consistently available |

| Molecular Formula | C₂₄H₂₇ClN₄O₅ |

| Molecular Weight | 490.95 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.